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Technical Guide: Synthesis and Characterization of Sodium Acetate (B1210297) Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of sodium acetate, focusing on its common hydrated form, sodium acetate trihydrate (CH₃COONa·3H₂O). While the monohydrate is less common, the principles and characterization techniques are directly applicable. This document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of key processes.
Introduction
Sodium acetate, the sodium salt of acetic acid, is a versatile compound with applications ranging from a food additive and preservative to a key component in heating pads and buffer solutions.[1][2] It typically exists in two common forms: anhydrous sodium acetate (CH₃COONa) and sodium acetate trihydrate (CH₃COONa·3H₂O).[2] The trihydrate contains approximately 40% water of crystallization.[1] This guide focuses on the synthesis of the hydrated form and its subsequent characterization.
Synthesis of Sodium Acetate Hydrate (B1144303)
The synthesis of sodium acetate hydrate is typically achieved through the neutralization reaction of acetic acid with a sodium-containing base. Common laboratory-scale methods are outlined below.
2.1. Synthesis via Reaction of Acetic Acid and Sodium Bicarbonate/Carbonate
This is a widely used and straightforward method.[3]
-
Reaction:
-
CH₃COOH + NaHCO₃ → CH₃COONa + H₂O + CO₂[3]
-
2CH₃COOH + Na₂CO₃ → 2CH₃COONa + H₂O + CO₂
-
-
Experimental Protocol:
-
Begin by pouring a known volume of acetic acid (e.g., 5-18% vinegar solution) into a suitable reaction vessel, such as a large beaker or pot.[3][4]
-
Gradually add sodium bicarbonate (baking soda) or sodium carbonate (washing soda) to the acetic acid in small portions while stirring continuously.[4][5] The slow addition is crucial to control the effervescence caused by the production of carbon dioxide gas.[4]
-
Continue adding the sodium base until the fizzing ceases, indicating that the acetic acid has been completely neutralized.[6]
-
Heat the resulting solution to boil off excess water and concentrate the sodium acetate solution.[4] Continue heating until a crystalline film begins to form on the surface or solid sodium acetate starts to precipitate.
-
Allow the concentrated solution to cool to room temperature, undisturbed, to facilitate the crystallization of sodium acetate trihydrate.[5][7] For growing larger crystals, a seed crystal can be introduced to the supersaturated solution.[7]
-
The resulting crystals are sodium acetate trihydrate.[5] To obtain the anhydrous form, the trihydrate can be heated further to drive off the water of crystallization.[4][5]
-
2.2. Synthesis via Reaction of Acetic Acid and Sodium Hydroxide (B78521)
This method is common in industrial preparations and uses a strong base.[3][8]
-
Reaction: CH₃COOH + NaOH → CH₃COONa + H₂O[3]
-
Experimental Protocol:
-
Prepare a solution of acetic acid (e.g., 50% by mass) by dissolving glacial acetic acid in pure water.[8]
-
Heat the acetic acid solution to approximately 50-60°C.[8]
-
Under constant stirring, slowly add solid sodium hydroxide to the heated acetic acid solution.[8] The reaction is exothermic.
-
After the addition is complete, continue stirring for a short period (e.g., 10 minutes) to ensure the reaction is complete.[8]
-
Adjust the pH of the solution to a slightly alkaline range (e.g., 7.4-8.2).[8]
-
Filter the hot solution (e.g., at 80°C) to remove any impurities.[8]
-
Allow the filtrate to cool, with stirring, to induce crystallization.[8]
-
Separate the crystals from the supernatant liquid and dry them to obtain the final product.[8]
-
2.3. Synthesis Workflow Diagram
Caption: Workflow for the synthesis of sodium acetate trihydrate.
Characterization of Sodium Acetate
A variety of analytical techniques are employed to characterize sodium acetate and confirm its identity, purity, and structural properties.
3.1. Physical Properties
Sodium acetate is a white, deliquescent crystalline solid.[2][3] The trihydrate is efflorescent in warm, dry air.[9]
| Property | Anhydrous Sodium Acetate | Sodium Acetate Trihydrate | References |
| Molar Mass | 82.03 g/mol | 136.08 g/mol | [2] |
| Appearance | White, hygroscopic powder | Colorless, transparent crystals | [2][9] |
| Density | 1.528 g/cm³ (20°C) | 1.45 g/cm³ (20°C) | [3] |
| Melting Point | 324°C | 58°C | [3] |
| Solubility in Water | 123.3 g/100 mL (20°C) | Highly soluble | [3] |
| pH (1% solution) | ~8.9 | ~8.9 | [2] |
3.2. Crystallographic Characterization
The crystal structure of sodium acetate trihydrate has been determined using X-ray diffraction.
-
Crystal System: Monoclinic[10]
-
Space Group: C2/c[10]
-
Coordination: The sodium ion (Na⁺) has a distorted octahedral coordination with six oxygen atoms. Adjacent octahedra share edges, forming continuous chains.[3][10] These chains are linked by hydrogen bonding between the acetate ions and water of hydration to form a three-dimensional network.[3]
| Unit Cell Parameters | Value |
| a | 12.475 Å |
| b | 10.407 Å |
| c | 10.449 Å |
| β | 112.65° |
| Data from single-crystal X-ray diffraction of sodium acetate trihydrate.[10] |
3.3. Spectroscopic Characterization
3.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in sodium acetate.
-
Experimental Protocol (ATR-FTIR):
| Wavenumber (cm⁻¹) | Assignment | References |
| ~3500-3000 | O-H stretching (water of hydration) | [12] |
| ~2933 | C-H stretching (methyl group) | [13] |
| ~1580 | Antisymmetric COO⁻ stretching | [14] |
| ~1416 | Symmetric COO⁻ stretching | [14][15] |
| ~1347 | CH₃ deformation | [15] |
| ~929 | C-C stretching | [15] |
3.3.2. Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds.
-
Experimental Protocol:
-
Place the sample in a suitable holder (e.g., a glass capillary or on a microscope slide).
-
Focus the laser beam onto the sample.
-
Acquire the Raman spectrum using an appropriate laser wavelength and acquisition time.
-
| Wavenumber (cm⁻¹) | Assignment | References |
| ~3500 | O-H stretching (water of hydration) | [12] |
| ~3032, ~2930 | C-H stretching (methyl group) | [12] |
| ~1416 | Symmetric COO⁻ stretching | [12][15] |
| ~1347 | CH₃ deformation | [15] |
| ~929 | C-C stretching | [13][15] |
| ~668, ~620 | O-C-O deformation | [12] |
| ~288, ~277, ~219 | Low-frequency vibrations | [16] |
3.4. Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of sodium acetate hydrate.
-
Experimental Protocol (TGA):
-
Place a small, accurately weighed sample into a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).
-
Record the mass loss as a function of temperature. The loss of water of hydration will be observed as a distinct step in the TGA curve.
-
-
Experimental Protocol (DSC):
-
Seal a small, accurately weighed sample into a DSC pan.
-
Heat or cool the sample at a constant rate.
-
Record the heat flow to or from the sample relative to a reference. Endothermic peaks correspond to melting and dehydration, while exothermic peaks correspond to crystallization.
-
| Thermal Event | Temperature Range (°C) | Technique | Observation |
| Melting of Trihydrate | 58°C | DSC | Endothermic peak corresponding to the latent heat of fusion.[3][17] |
| Dehydration | > 58°C | TGA/DSC | Mass loss corresponding to three water molecules; endothermic process.[9] |
| Decomposition | > 324°C | TGA | Decomposition of anhydrous sodium acetate.[3] |
Latent Heat of Fusion (Trihydrate): ~216-289 kJ/kg[18][19]
3.5. Characterization Workflow Diagram
Caption: A logical workflow for the characterization of sodium acetate hydrate.
Conclusion
The synthesis of sodium acetate hydrate is a well-established process that can be readily performed in a laboratory setting. Its characterization through a combination of crystallographic, spectroscopic, and thermal analysis techniques provides a comprehensive understanding of its physical and chemical properties. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals working with this compound.
References
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- 2. chemignition.com [chemignition.com]
- 3. Sodium acetate - Wikipedia [en.wikipedia.org]
- 4. Amasci.net - Sodium acetate synthesis [amasci.net]
- 5. Crystallization of Homemade Sodium Acetate : 16 Steps (with Pictures) - Instructables [instructables.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN103833543A - Preparation method of sodium acetate - Google Patents [patents.google.com]
- 9. fao.org [fao.org]
- 10. journals.iucr.org [journals.iucr.org]
- 11. spectrabase.com [spectrabase.com]
- 12. ias.ac.in [ias.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. UQ eSpace [espace.library.uq.edu.au]
- 17. pp.bme.hu [pp.bme.hu]
- 18. Sodium Acetate: Preparation, Reactions and Applications_Chemicalbook [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
